molecular formula C14H9NO2 B2631329 5-(Quinolin-8-yl)furan-2-carbaldehyde CAS No. 900515-40-4

5-(Quinolin-8-yl)furan-2-carbaldehyde

Cat. No.: B2631329
CAS No.: 900515-40-4
M. Wt: 223.231
InChI Key: XNJAADBRBPGQEQ-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a heterocyclic compound that contains both a quinoline and a furan ring, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Quinolin-8-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its quinoline and furan rings. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-8-yl)furan-2-carbaldehyde is unique due to the combination of the quinoline and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

5-quinolin-8-ylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAADBRBPGQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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